Ibuprofen sodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

布洛芬钠是一种非甾体抗炎药(NSAID),被广泛用于缓解疼痛、退热和减轻炎症。它是布洛芬的钠盐形式,提高了其溶解度和吸收率,导致更快的起效。该化合物通常用于治疗头痛、牙痛、痛经、肌肉酸痛、关节炎和轻微损伤等疾病。

准备方法

合成路线和反应条件: 布洛芬钠的合成通常包括以下步骤:

傅克酰基化反应: 异丁苯在路易斯酸催化剂(如氯化铝)的存在下与乙酸酐反应,生成 4-异丁基苯乙酮。

水解和氧化: 4-异丁基苯乙酮进行水解和氧化反应生成 4-异丁基苯乙酸。

布洛芬的形成: 4-异丁基苯乙酸通过一系列反应(包括酯化和水解)转化为布洛芬。

转化为钠盐: 最后,布洛芬与氢氧化钠反应生成布洛芬钠

工业生产方法: 布洛芬钠的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。连续流动合成和使用环保催化剂是工业生产中的部分进展 .

反应类型:

酯化反应: 布洛芬钠可以发生酯化反应生成酯,可以提高其溶解度和吸收特性.

盐的形成: 盐的形成,如布洛芬钠,对于改变药物的溶解度和生物利用度至关重要.

卤化反应: 布洛芬钠可以发生卤化反应,卤素原子被引入分子中.

常用试剂和条件:

酯化反应: 通常涉及使用醇和酸催化剂。

盐的形成: 涉及与碱(如氢氧化钠)反应。

卤化反应: 涉及使用卤化剂,如氯或溴。

主要形成的产物:

酯类: 由酯化反应形成。

盐类: 由与碱反应形成。

卤代化合物: 由卤化反应形成.

科学研究应用

布洛芬钠在科学研究中具有广泛的应用:

化学: 用作研究 NSAID 合成和反应的模型化合物。

生物学: 研究其对细胞过程和炎症途径的影响。

医学: 广泛用于疼痛管理和抗炎治疗的临床研究。

工业: 用于各种药物产品的配方 .

作用机制

布洛芬钠通过抑制环氧合酶(COX)发挥作用,环氧合酶参与前列腺素的合成。前列腺素是疼痛、发热和炎症的介质。通过抑制 COX,布洛芬钠减少前列腺素的产生,从而减轻疼痛和炎症 .

类似化合物:

布洛芬: 母体化合物,与布洛芬钠相比,起效较慢.

布洛芬钠的独特性:

起效更快: 由于其溶解度更高,布洛芬钠更快地被吸收到血液中,从而更快地缓解症状.

溶解度增强: 钠盐形式提高了其在水中的溶解度,使其在某些制剂中更有效.

布洛芬钠以其快速作用和增强的溶解度在 NSAID 中脱颖而出,使其成为快速缓解疼痛和炎症的宝贵选择。

相似化合物的比较

Ibuprofen: The parent compound, which has a slower onset of action compared to ibuprofen sodium.

Naproxen: Another NSAID with similar anti-inflammatory properties but a longer duration of action.

Aspirin: An NSAID with a different mechanism of action, primarily used for its antiplatelet effects.

Uniqueness of this compound:

Faster Onset of Action: Due to its higher solubility, this compound is absorbed more quickly into the bloodstream, providing faster relief from symptoms.

Enhanced Solubility: The sodium salt form improves its solubility in water, making it more effective in certain formulations.

This compound stands out among NSAIDs for its rapid action and enhanced solubility, making it a valuable option for quick relief from pain and inflammation.

生物活性

Ibuprofen sodium, a salt form of ibuprofen, is widely recognized for its analgesic, anti-inflammatory, and antipyretic properties. This article delves into its biological activity, including pharmacokinetics, therapeutic effects, and safety profiles, supported by data tables and relevant case studies.

1. Pharmacokinetics

Absorption and Bioavailability

This compound is characterized by its rapid absorption compared to standard ibuprofen formulations. Studies indicate that the time to peak plasma concentration (Tmax) for this compound is approximately 30-40 minutes, significantly shorter than the 1-2 hours typical for conventional ibuprofen tablets .

Table 1: Pharmacokinetic Comparison of this compound and Standard Ibuprofen

| Formulation | Tmax (minutes) | Bioavailability (%) |

|---|---|---|

| This compound | 30-40 | Similar to standard |

| Standard Ibuprofen Tablets | 60-120 | 39.37 ± 11.4 |

2. Biological Activity

Analgesic Efficacy

Clinical trials have demonstrated that this compound provides superior analgesic efficacy compared to acetaminophen. In a study involving dental pain models, 96.3% of patients receiving this compound reported significant pain relief, compared to only 67.5% for acetaminophen .

Table 2: Efficacy in Pain Relief

| Treatment | Percentage Reporting Pain Relief |

|---|---|

| This compound | 96.3% |

| Acetaminophen | 67.5% |

| Placebo | 25.9% |

3. Anti-inflammatory Properties

Research indicates that this compound effectively reduces inflammatory mediators such as TNF-α, COX-2, and IL-6 in various experimental models . This anti-inflammatory action is crucial in conditions like osteoarthritis and rheumatoid arthritis.

4. Safety Profile

While generally well-tolerated, this compound can induce adverse effects such as gastrointestinal discomfort and renal issues. A notable case study highlighted a young woman who developed the syndrome of inappropriate diuresis after ingesting high doses of this compound, leading to severe hyponatremia and acute renal failure .

Table 3: Summary of Adverse Effects

| Adverse Effect | Incidence Rate |

|---|---|

| Gastrointestinal discomfort | Common |

| Renal impairment | Rare but serious |

| Hyponatremia | Rare (case report) |

Case Study: Syndrome of Inappropriate Diuresis

A case documented in the literature involved a patient who experienced severe hyponatremia after consuming 8g of ibuprofen over two days. The condition was attributed to drug-induced effects on renal function, emphasizing the need for careful monitoring in individuals using high doses of NSAIDs .

Clinical Study on Analgesic Efficacy

In a randomized controlled trial comparing this compound with standard formulations, participants receiving this compound reported quicker onset and greater intensity of pain relief . The study concluded that faster absorption leads to enhanced clinical outcomes.

属性

CAS 编号 |

527688-20-6 |

|---|---|

分子式 |

C13H20NaO3 |

分子量 |

247.29 g/mol |

IUPAC 名称 |

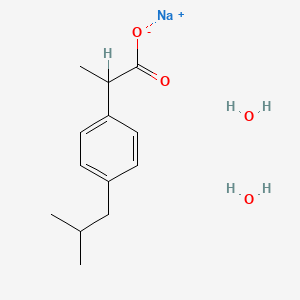

sodium;2-[4-(2-methylpropyl)phenyl]propanoate;dihydrate |

InChI |

InChI=1S/C13H18O2.Na.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);;1H2 |

InChI 键 |

SAEVWWQLQNPPIO-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].O.O.[Na+] |

规范 SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.O.[Na] |

Key on ui other cas no. |

527688-20-6 |

相关CAS编号 |

15687-27-1 (Parent) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。